molecular formula C12H21F2NO2 B2471215 Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate CAS No. 2287341-56-2

Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate

Cat. No.: B2471215
CAS No.: 2287341-56-2
M. Wt: 249.302
InChI Key: SAJMHHIBOMAOPO-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate is a synthetic organic compound characterized by a tert-butyl group attached to a cycloheptane ring, which also contains amino and difluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group using tert-butyl dicarbonate (Boc2O) in the presence of a suitable catalyst such as Amberlyst-15 in ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate group can produce alcohols or aldehydes.

Scientific Research Applications

Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the unique structural features of the compound. The pathways involved can vary depending on the specific application, but generally involve binding to active sites and modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-amino-4,4-difluorocyclohexane-1-carboxylate: Similar structure but with a six-membered ring.

    Tert-butyl 5-amino-4,4-difluorocyclooctane-1-carboxylate: Similar structure but with an eight-membered ring.

    Tert-butyl 5-amino-4,4-difluorocyclopentane-1-carboxylate: Similar structure but with a five-membered ring.

Uniqueness

Tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate is unique due to its seven-membered ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and conformational dynamics in cycloalkanes .

Properties

IUPAC Name

tert-butyl 5-amino-4,4-difluorocycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)8-4-5-9(15)12(13,14)7-6-8/h8-9H,4-7,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJMHHIBOMAOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(C(CC1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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